molecular formula C16H15ClO6 B601506 Griseofulvic acid CAS No. 469-54-5

Griseofulvic acid

Cat. No. B601506
CAS RN: 469-54-5
M. Wt: 338.75
InChI Key:
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Description

Griseofulvic acid is a metabolite of the antifungal griseofulvin . It is used by mouth as an antifungal drug for infections involving the scalp, hair, nails, and skin that do not respond to topical treatment . It is produced mainly by ascomycetes .


Synthesis Analysis

Griseofulvin and usnic acid sulfonamides were synthesized using methods of organic chemistry . Their inhibitory activity was evaluated against various human isoforms and different bacterial and fungal strains .


Molecular Structure Analysis

The structure of griseofulvic acid, C16H15ClO6, at 100 K has orthorhombic (P2(1)2(1)2) symmetry . The structure displays intermolecular O-H…O, C-H…O hydrogen bonding as well as weak C-H…pi and pi…pi interactions . In strong acidic conditions, griseofulvin undergoes dimerization .


Chemical Reactions Analysis

In strong acidic conditions, griseofulvin undergoes dimerization . The A-B-C ring structures of griseofulvin were first discovered by oxidative degradation .


Physical And Chemical Properties Analysis

Griseofulvic acid has a molecular weight of 338.74 g/mol . It has a XLogP3 value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 2 rotatable bonds .

Safety and Hazards

Griseofulvic acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Griseofulvin has gained increasing interest for multifunctional applications in the last decades due to its potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication . Furthermore, molecular docking analysis revealed that griseofulvin and its derivatives have good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD), suggesting its inhibitory effects on SARS-CoV-2 entry and viral replication .

properties

IUPAC Name

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h6-7H,4-5H2,1-3H3/t7-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQRSAKVWZVLDN-QZTNRIJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CC(=O)[C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

469-54-5
Record name Griseofulvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GRISEOFULVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG8UC5TE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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